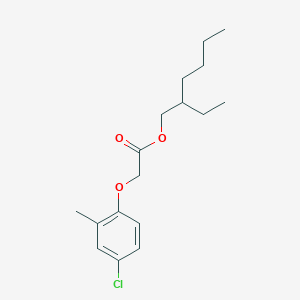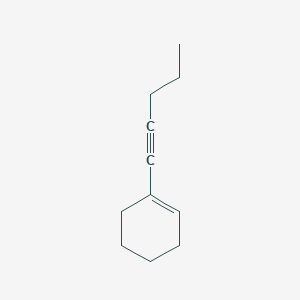
1-Pent-1-ynylcyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pent-1-ynylcyclohexene is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is an unsaturated cyclic hydrocarbon that contains a triple bond between the first carbon and the fifth carbon atoms of the pentyl chain. This unique structure gives it distinct properties that make it useful in various fields of study.
Mecanismo De Acción
The mechanism of action of 1-Pent-1-ynylcyclohexene is not well understood, but it is thought to act as a reactive intermediate in various chemical reactions. Its triple bond makes it highly reactive and prone to undergo addition reactions with other compounds. This property makes it useful in organic synthesis and drug discovery.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 1-Pent-1-ynylcyclohexene. However, it has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Pent-1-ynylcyclohexene in lab experiments is its high reactivity, which makes it useful in organic synthesis and drug discovery. However, its highly reactive nature also makes it difficult to handle and store, and it may pose safety risks in the lab.
List of
Direcciones Futuras
1. Further studies on the mechanism of action of 1-Pent-1-ynylcyclohexene.
2. Development of new materials and coatings using 1-Pent-1-ynylcyclohexene.
3. Synthesis of natural products and pharmaceuticals using 1-Pent-1-ynylcyclohexene.
4. Investigation of the potential use of 1-Pent-1-ynylcyclohexene as an antimicrobial agent.
5. Development of new synthetic methods for the production of 1-Pent-1-ynylcyclohexene.
6. Exploration of the potential use of 1-Pent-1-ynylcyclohexene in other fields of study, such as catalysis and materials science.
Métodos De Síntesis
The synthesis of 1-Pent-1-ynylcyclohexene can be achieved through various methods, including the use of Grignard reagents, alkyne metathesis reactions, and palladium-catalyzed coupling reactions. One popular method involves the reaction of cyclohexene with 1-pentyne in the presence of a palladium catalyst. This process yields high yields of 1-Pent-1-ynylcyclohexene and is relatively simple to carry out.
Aplicaciones Científicas De Investigación
1-Pent-1-ynylcyclohexene has been used in various scientific research applications, including the study of organic synthesis, materials science, and drug discovery. Its unique structure and properties make it useful in the development of new materials, such as polymers and coatings. It has also been used in the synthesis of natural products and pharmaceuticals.
Propiedades
Número CAS |
139911-58-3 |
|---|---|
Nombre del producto |
1-Pent-1-ynylcyclohexene |
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
1-pent-1-ynylcyclohexene |
InChI |
InChI=1S/C11H16/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-4,6-7,10H2,1H3 |
Clave InChI |
NHKXITMCGOBDAF-UHFFFAOYSA-N |
SMILES |
CCCC#CC1=CCCCC1 |
SMILES canónico |
CCCC#CC1=CCCCC1 |
Sinónimos |
Cyclohexene, 1-(1-pentynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



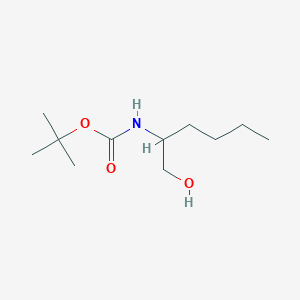
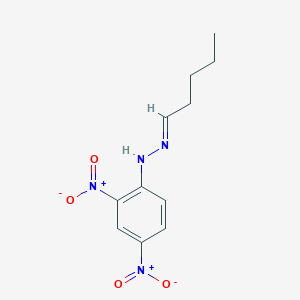
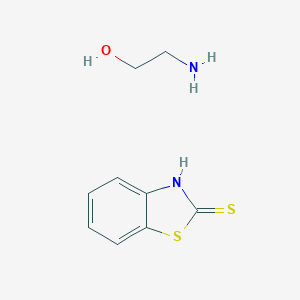
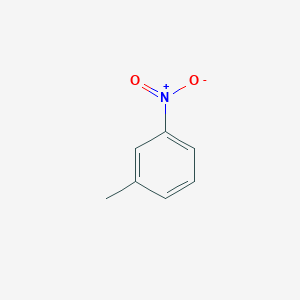
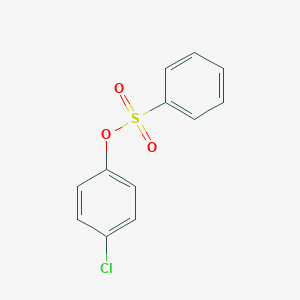
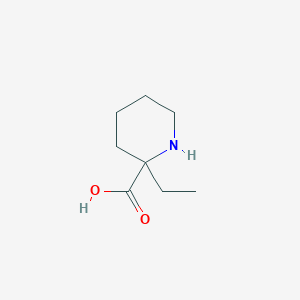
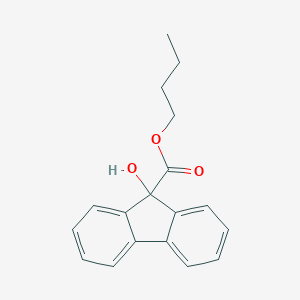
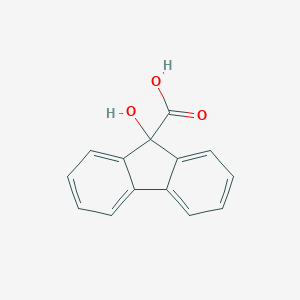
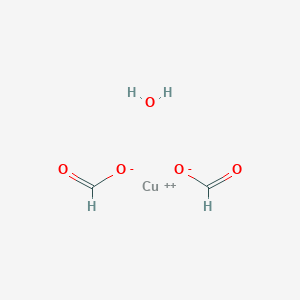
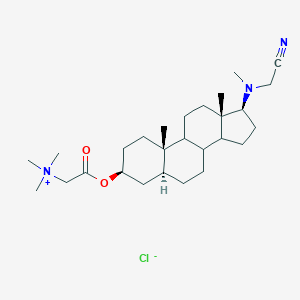
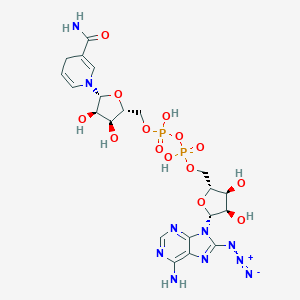
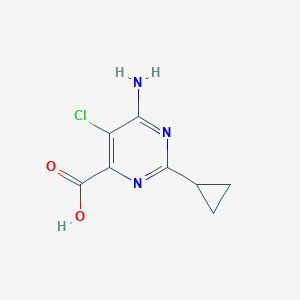
![2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B166885.png)
